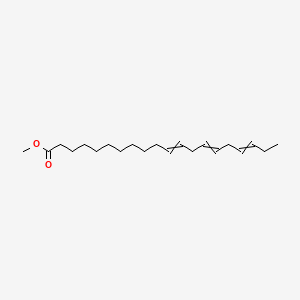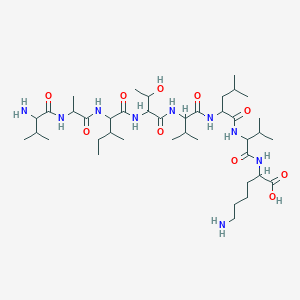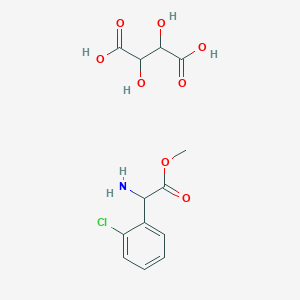
2,3-Dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and methyl 2-amino-2-(2-chlorophenyl)acetate. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Methyl 2-amino-2-(2-chlorophenyl)acetate is a synthetic compound often used in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves the combination of tartaric acid and methyl 2-amino-2-(2-chlorophenyl)acetate under specific reaction conditions. The process typically involves the esterification of tartaric acid with methyl 2-amino-2-(2-chlorophenyl)acetate in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tartaric acid can be oxidized to form ketones or aldehydes.
Reduction: The amino group in methyl 2-amino-2-(2-chlorophenyl)acetate can be reduced to form primary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tartaric acid can yield dihydroxy ketones, while reduction of the amino group can produce primary amines .
Aplicaciones Científicas De Investigación
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The tartaric acid component can chelate metal ions, affecting enzymatic activities, while the methyl 2-amino-2-(2-chlorophenyl)acetate component can interact with neurotransmitter receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Tartaric Acid: A naturally occurring compound with similar chiral properties.
Methyl 2-amino-2-phenylacetate: A compound with a similar structure but lacking the chlorine atom.
Uniqueness
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is unique due to its combination of chiral centers and functional groups, which provide distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C13H16ClNO8 |
|---|---|
Peso molecular |
349.72 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
FVKGOSHITUHKGR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


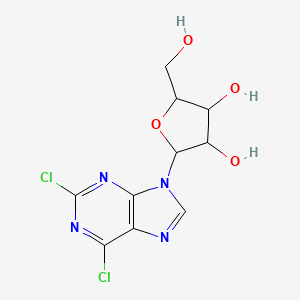
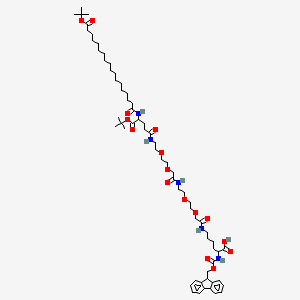
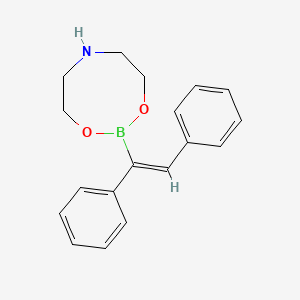



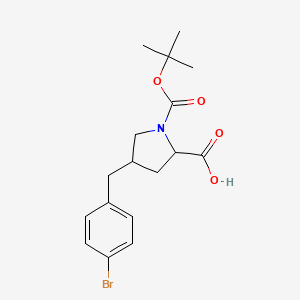
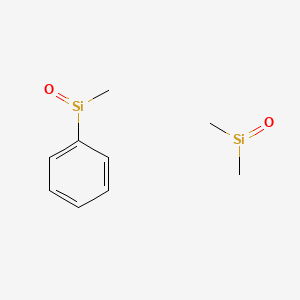
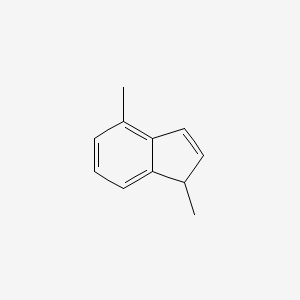
![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
